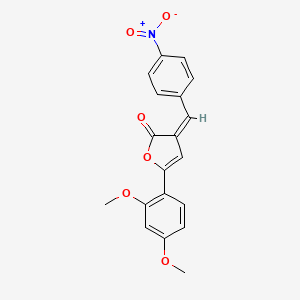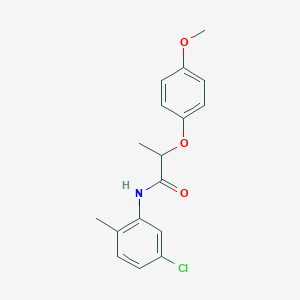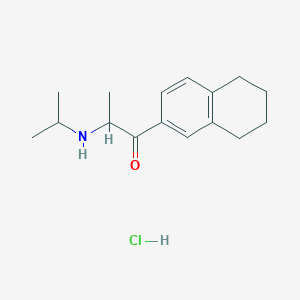
5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, also known as DNP, is a compound that has been extensively studied for its biological and pharmacological properties. This molecule is a derivative of furanone and has a unique structure that makes it an attractive candidate for various research applications.
作用机制
The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is not fully understood, but it is believed to be involved in the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are important regulators of cellular signaling pathways. Additionally, this compound has been reported to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. This compound has also been shown to have antioxidant properties and to protect cells from oxidative stress.
实验室实验的优点和局限性
The advantages of using 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone in lab experiments include its ease of synthesis, its versatility as a research tool, and its potential as a drug candidate. However, there are also limitations to the use of this compound, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone. One area of interest is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent. Other potential research directions include the use of this compound as a fluorescent probe for imaging studies and its potential as a therapeutic agent for other diseases such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has been extensively studied for its biological and pharmacological properties. Its unique structure makes it a versatile molecule for research purposes, and it has been used in various applications such as in the development of new drugs and as a fluorescent probe for imaging studies. Although there are limitations to its use, the potential for this compound as a therapeutic agent and research tool makes it an important molecule for future studies.
合成方法
The synthesis of 5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone involves the condensation of 2,4-dimethoxybenzaldehyde and 4-nitrobenzaldehyde with furanone in the presence of a catalyst. The reaction leads to the formation of this compound as a yellow crystalline solid. The yield of the synthesis can be improved by optimizing the reaction conditions such as the reaction time, temperature, and the amount of catalyst used.
科学研究应用
5-(2,4-dimethoxyphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been used in various research applications such as in the development of new drugs, as a fluorescent probe for imaging studies, and as a potential anticancer agent. The unique structure of this compound allows it to interact with different biological targets, making it a versatile molecule for research purposes.
属性
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-24-15-7-8-16(17(11-15)25-2)18-10-13(19(21)26-18)9-12-3-5-14(6-4-12)20(22)23/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJZTMPUCDZATP-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B4957496.png)
![N-[2-(4-pyridinyl)ethyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4957500.png)

![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4957519.png)
![methyl 2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4957525.png)

![4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4957532.png)
![1-(2-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4957533.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4957534.png)

![1-(3-cyclopentylpropyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4957551.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4957558.png)

